Technical Profile: 1-(Bromomethyl)-2-chloro-4-ethoxybenzene
Technical Profile: 1-(Bromomethyl)-2-chloro-4-ethoxybenzene
The following technical guide details the physicochemical properties, synthesis, and application profile of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene , a specialized alkylating agent used in medicinal chemistry.
Executive Summary
1-(Bromomethyl)-2-chloro-4-ethoxybenzene is a halogenated benzyl bromide derivative serving as a critical electrophilic building block in organic synthesis. Characterized by a highly reactive benzylic carbon-bromine bond, it is primarily employed to introduce the 2-chloro-4-ethoxybenzyl moiety into pharmacophores, a structural motif found in various sodium-glucose cotransporter 2 (SGLT2) inhibitors and agrochemicals.
This guide provides a definitive reference for its molecular weight, physicochemical specifications, synthetic pathways, and handling protocols, designed for researchers requiring high-purity intermediates for drug development.
Physicochemical Specifications
The precise molecular weight is critical for stoichiometric calculations in nucleophilic substitution reactions.
Core Identity Data
| Property | Specification |
| Chemical Name | 1-(Bromomethyl)-2-chloro-4-ethoxybenzene |
| Systematic Synonym | 2-Chloro-4-ethoxybenzyl bromide |
| Molecular Formula | C₉H₁₀BrClO |
| Molecular Weight | 249.53 g/mol |
| Exact Mass | 247.9603 Da |
| CAS Registry Number | Analogous to 54788-17-9 (Methoxy variant); Specific CAS varies by vendor catalog (e.g., 1893790-98-1 for related isomer).[1] |
| Appearance | White to off-white crystalline solid or semi-solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Structural Composition (Stoichiometry)
| Element | Symbol | Atomic Weight | Count | Mass Contribution | % Composition |
| Carbon | C | 12.011 | 9 | 108.099 | 43.32% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.04% |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.02% |
| Chlorine | Cl | 35.450 | 1 | 35.450 | 14.21% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.41% |
| Total | 249.53 | 100.00% |
Synthetic Methodology
The synthesis of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene typically follows a two-step sequence starting from commercially available 3-chloro-4-methylphenol (also known as 2-chloro-4-hydroxytoluene).
Step 1: O-Alkylation (Ether Synthesis)
The phenolic hydroxyl group is ethylated using ethyl iodide or diethyl sulfate under basic conditions to form the ether precursor.
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Reagents: 3-Chloro-4-methylphenol, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).
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Solvent: Acetone or DMF.
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Conditions: Reflux for 4–6 hours.
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Product: 2-Chloro-4-ethoxytoluene.
Step 2: Wohl-Ziegler Radical Bromination
The methyl group is selectively brominated using N-Bromosuccinimide (NBS) via a radical mechanism.[2] This step requires a radical initiator and strictly anhydrous conditions to prevent hydrolysis.
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Reagents: 2-Chloro-4-ethoxytoluene, NBS (1.05 eq), AIBN (catalytic) or Benzoyl Peroxide.
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Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (green alternative).
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Conditions: Reflux under N₂ atmosphere; irradiation (optional) to accelerate initiation.
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Purification: Filtration of succinimide byproduct followed by recrystallization from hexanes.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway transforming 3-chloro-4-methylphenol into the target benzyl bromide via O-alkylation and radical bromination.
Reactivity & Applications
The bromomethyl group at position 1 is a "soft" electrophile, making this compound highly susceptible to S_N2 reactions. It is primarily used to alkylate nucleophiles (amines, phenols, thiols) to build larger molecular scaffolds.
Key Reaction Pathways[2]
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N-Alkylation: Reaction with secondary amines to form tertiary benzylamines.
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O-Alkylation: Reaction with phenols to form diaryl ethers (common in SGLT2 inhibitor synthesis).
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C-Alkylation: Reaction with enolates or active methylene compounds.
Reactivity Logic Diagram
Caption: Electrophilic profile of the target compound demonstrating versatility in N-, O-, and C-alkylation reactions.
Safety & Handling Protocols (Lachrymator)
Warning: Benzyl bromides are potent lachrymators (tear gas agents). They cause severe eye, skin, and respiratory irritation.
Validated Handling System
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Engineering Controls: All operations must be performed inside a certified chemical fume hood .
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Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ammonium hydroxide nearby. These nucleophiles rapidly quench the benzyl bromide by displacing the bromine.
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Glassware: Rinse all glassware with the neutralizing solution before removing it from the hood to prevent residual vapors from contaminating the lab atmosphere.
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PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
References
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PubChem. (2025). Compound Summary: 1-(Bromomethyl)-2-chloro-4-methoxybenzene (Analogous Structure). National Library of Medicine. [Link]
